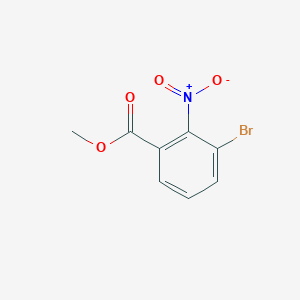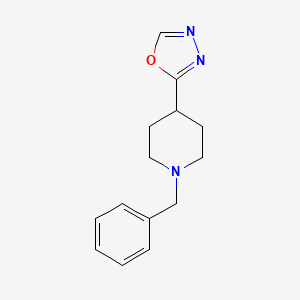
2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole
Overview
Description
The compound “2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole” is a derivative of the piperidine class of compounds . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of similar compounds involves catalytic hydrogenation . For instance, the compound “2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” was hydrogenated to “2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride” using a 5% Pt/C catalyst . The reaction conditions were optimized considering factors like agitation speed, catalyst loading, solvent, temperature, and hydrogen pressure .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction . For example, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic hydrogenation . The rate of hydrogenation has been found to increase with the increase of catalyst loading, temperature, and solvent polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(1-benzylpiperidin-4-yl)acetonitrile” has a molecular weight of 214.31 and is a liquid at room temperature .Scientific Research Applications
Antimicrobial Properties
- Researchers found that derivatives of 1,3,4-Oxadiazole, including those related to 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole, exhibited moderate to significant antimicrobial activities. These compounds were synthesized and screened against both Gram-negative and Gram-positive bacteria, showing promising results in combatting bacterial infections (Khalid et al., 2016) (Aziz‐ur‐Rehman et al., 2017).
Corrosion Inhibition
- A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds, including those related to this compound, showed an increase in charge transfer resistance, indicating the formation of a protective layer on mild steel surfaces (Ammal et al., 2018).
Anti-Cancer Properties
- Several studies have synthesized and evaluated the anticancer activity of 1,3,4-oxadiazole derivatives. These studies found significant to good anticancer activity in vitro, making these compounds, including those related to this compound, potential candidates for cancer treatment (Rashid et al., 2012) (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Activities
- Research into this compound derivatives also includes their potential use in anti-inflammatory and analgesic applications. Some synthesized derivatives have shown promising results in vivo for anti-inflammatory and analgesic actions (Kumar et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
- In the field of material science, specific derivatives of 1,3,4-oxadiazole have been utilized in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. These derivatives serve as ancillary ligands in iridium complexes used in OLEDs, contributing to the enhancement of device performance (Jin et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease .
Mode of Action
The compound interacts with its target, Beta-secretase 1, by binding to it. This binding inhibits the activity of the enzyme, thereby reducing the production of beta-amyloid peptide . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of Beta-secretase 1 affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide. This peptide is a primary component of the amyloid plaques found in the brains of Alzheimer’s patients. By inhibiting Beta-secretase 1, this compound reduces the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .
Result of Action
The molecular effect of this compound is the inhibition of Beta-secretase 1, leading to a decrease in the production of beta-amyloid peptide . At the cellular level, this could result in a reduction of amyloid plaque formation, a hallmark of Alzheimer’s disease.
Safety and Hazards
The safety data sheet for a similar compound, “2-[(1-Benzylpiperidin-4-yl)oxy]-N,N-dimethylacetamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
The piperidine nucleus is a key component in the field of drug discovery . Future research could focus on synthesizing new analgesics derived from piperidine-based compounds, with the aim of developing compounds with reduced side effects but which remain potent analgesics . Further studies are also needed to fully understand the mechanism of action of these compounds .
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-4-12(5-3-1)10-17-8-6-13(7-9-17)14-16-15-11-18-14/h1-5,11,13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAKXQFKDCFWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



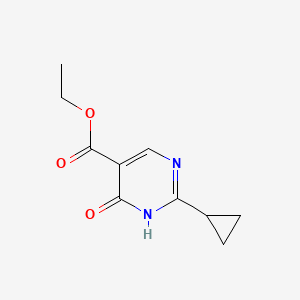
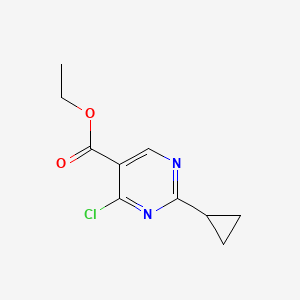

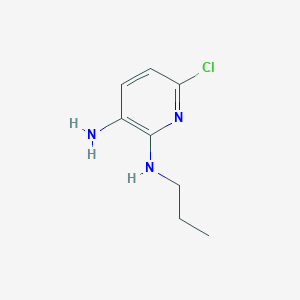
![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)
![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)
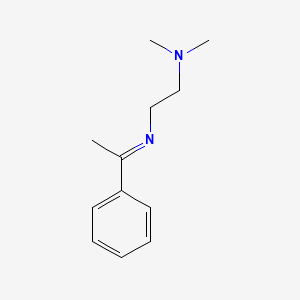
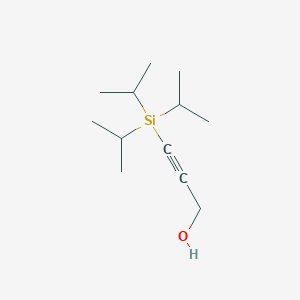

![6-(Diphenylmethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B3077282.png)
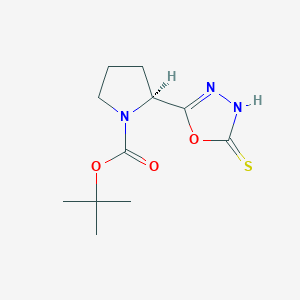
![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)

